Lipophilicity (LogP) Differentiation: Target Compound vs. Non-Fluorinated Analog and Linear Fluorinated Analogs
The target compound 4,4,4-trifluoro-2,3,3-trimethylbutanoic acid exhibits a calculated LogP of 2.30, compared with 2.05 for its direct non-fluorinated analog (2S)-2,3,3-trimethylbutanoic acid, 1.11 for the linear 4,4,4-trifluorobutanoic acid, and 1.77 for the bis-trifluoromethyl analog 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid [1]. This represents a LogP increase of +0.25 log units relative to the non-fluorinated parent and +1.19 log units relative to the linear trifluorinated analog. The Hansch π constant for a -CF₃ group is +0.88, and the three methyl groups contribute additional hydrophobicity that cumulatively places this compound at the upper end of the lipophilicity range among C4–C7 fluorinated butanoic acids [2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.30 (LeYan); LogP predicted ~2.3–2.5 |
| Comparator Or Baseline | Non-fluorinated analog (2S)-2,3,3-trimethylbutanoic acid: LogP = 2.05 (ChemBase); Linear 4,4,4-trifluorobutanoic acid: LogP = 1.11 (ChemBase); Bis-CF₃ analog 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid: LogP = 1.77 (ChemBase) |
| Quantified Difference | ΔLogP = +0.25 vs. non-fluorinated analog; +1.19 vs. linear 4,4,4-trifluorobutanoic acid; +0.53 vs. bis-trifluoromethyl analog |
| Conditions | Calculated/predicted LogP values from ChemBase JChem and LeYan computational platforms; experimental confirmation not yet reported in open literature |
Why This Matters
Higher LogP directly correlates with enhanced membrane permeability and hydrophobic target engagement, making this compound a superior choice over linear fluorinated analogs when increased lipophilicity is desired without adding a second -CF₃ group.
- [1] ChemBase. Physicochemical data for (2S)-2,3,3-trimethylbutanoic acid (LogP 2.05, pKa 5.10), 4,4,4-trifluorobutanoic acid (LogP 1.11, pKa 3.41), 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (LogP 1.77, pKa 2.81). Accessed 2026. Available at: http://www.chembase.cn/ View Source
- [2] Iris Biotech. Product of the Month: Fluorinated Amino Acids; reports Hansch π constant for -CF₃ = 0.88. 2020. Available at: https://iris-biotech.de/ View Source
